

An In-depth Technical Guide on Dodecanohydrazide: Chemical Properties and Structure

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Compound of Interest

Compound Name:	Dodecanohydrazide
CAS No.:	5399-22-4
Cat. No.:	B1296006

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanohydrazide, also known as lauric hydrazide, is a carbonylhydrazide featuring a 12-carbon aliphatic chain. Its unique structure, combining a long hydrophobic alkyl tail with a reactive hydrazide functional group, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive technical overview of the chemical properties, structure, synthesis, and analytical characterization of **dodecanohydrazide**, with a focus on its applications as a building block in the development of new chemical entities, particularly in the pharmaceutical industry. Its use as a precursor for amino acid derivatives with potential anticancer activity highlights its importance for drug development professionals.^{[1][2]}

Chemical Structure and Identification

Dodecanohydrazide consists of a dodecanoyl group attached to a hydrazine moiety. The terminal primary amine of the hydrazide group is a key site for further chemical modification.

Caption: 2D Chemical Structure of **Dodecanohydrazide**.

Physicochemical and Spectroscopic Properties

The properties of **dodecanohydrazide** are summarized in the table below. It is a solid at room temperature, soluble in organic solvents like alcohols and ethers.[3]

Property	Value	Reference(s)
IUPAC Name	Dodecanehydrazide	-
Synonyms	Lauric hydrazide, Dodecanoic hydrazide	[3][4]
CAS Number	5399-22-4	[5]
Molecular Formula	C ₁₂ H ₂₆ N ₂ O	[4]
Molecular Weight	214.35 g/mol	[4][5]
Physical Form	Solid, off-white to light yellow	[6][7]
Melting Point	100 - 106 °C	[5][8]
Boiling Point	270 - 275 °C	[1][3][4]
Solubility	Soluble in organic solvents such as alcohols, ethers, and ketones.	[3]
Density (Predicted)	0.907 ± 0.06 g/cm ³	[1][3]
pKa (Predicted)	13.29 ± 0.35	[3][6]
LogP (XLogP3)	3.99	[4]
SMILES	CCCCCCCCCCCC(=O)NN	-
InChI	InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-10-11-12(15)14-13/h2-11,13H2,1H3,(H,14,15)	[3]

Spectroscopic Data Interpretation

While full experimental spectra are not publicly available, the key expected spectral features are described based on its structure and data from synthetic studies.[2]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet at approximately 0.88 ppm corresponding to the terminal methyl (CH₃) group. A broad multiplet between 1.2-1.6 ppm would represent the protons of the ten methylene (CH₂) groups of the alkyl chain. A triplet around 2.1-2.2 ppm would correspond to the CH₂ group alpha to the carbonyl. The NH and NH₂ protons would appear as broad singlets further downfield, typically between 4.0 and 8.0 ppm, and their positions can be concentration and solvent dependent.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for the carbonyl carbon (C=O) around 175 ppm. The alkyl chain carbons would appear in the upfield region, typically from ~14 ppm (terminal CH₃) to ~40 ppm (CH₂ alpha to the carbonyl).
- Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for confirming the synthesis of **dodecanohydrazide** from its corresponding ester. Key absorptions include two distinct, sharp-to-moderately broad peaks in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the -NHNH₂ group. A strong, sharp absorption band for the carbonyl (C=O) group (Amide I band) is expected around 1630-1680 cm⁻¹. The C-H stretching vibrations of the alkyl chain appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
- Mass Spectrometry: Mass spectral analysis (such as GC-MS or MALDI-TOF-MS) is used to confirm the molecular weight of the compound.[7] The molecular ion peak [M]⁺ would be observed at m/z 214.35.

Experimental Protocols

Synthesis of Dodecanohydrazide from Ethyl Dodecanoate

This protocol describes a standard method for the synthesis of **dodecanohydrazide** from an ester precursor.[2][9]

Materials:

- Ethyl dodecanoate (or methyl dodecanoate)
- Hydrazine hydrate (80% solution or similar)
- Ethanol, absolute
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl dodecanoate (1.0 eq).
- **Reagent Addition:** Add absolute ethanol to dissolve the ester. Subsequently, add an excess of hydrazine hydrate (e.g., 1.2 to 1.5 molar equivalents) to the solution.[9]
- **Reaction:** Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), watching for the disappearance of the starting ester spot. The reaction is typically refluxed for 2 to 6 hours.[9]
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution upon cooling.
- **Purification:** The crude product can be isolated by vacuum filtration. The collected solid is then washed with cold ethanol or water to remove excess hydrazine hydrate and other impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
- **Drying:** Dry the purified white solid product under vacuum to yield **dodecanohydrazide**.

Caption: General experimental workflow for the synthesis of **dodecanohydrazide**.

Analytical Characterization

The identity and purity of the synthesized **dodecanohydrazide** should be confirmed using a suite of analytical techniques.

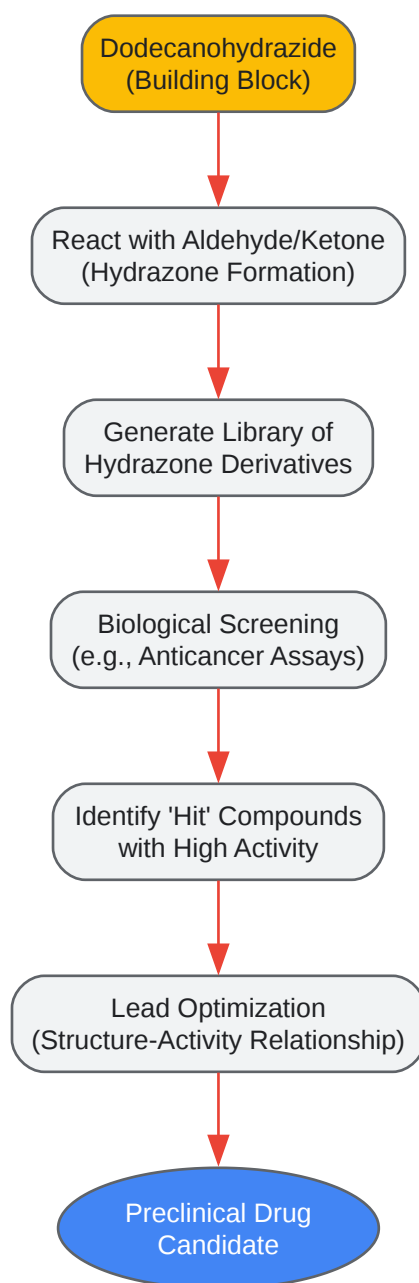
Methods:

- **High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method can be developed to assess the purity of the final product.[5] A C18 column with a mobile phase gradient of water and acetonitrile (both potentially containing 0.1% trifluoroacetic acid or formic acid) is a common starting point. Detection is typically performed using a UV detector.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS can be used to confirm the identity and purity of the compound. The sample is vaporized and separated on a GC column, and the mass spectrometer provides the mass-to-charge ratio, confirming the molecular weight.[7]
- **Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:** As detailed in Section 3.1, ^1H NMR, ^{13}C NMR, and IR spectroscopy are used to confirm the chemical structure and the presence of key functional groups.

Applications in Drug Discovery

Dodecanohydrazide serves as a critical starting material for synthesizing more complex molecules with potential therapeutic value. The hydrazide functional group is readily reacted with aldehydes and ketones to form hydrazones, a class of compounds known for a wide range of biological activities, including anticancer effects.[2]

The workflow below illustrates the logical progression from **dodecanohydrazide** to a potential drug candidate.



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Caption: Conceptual workflow for the use of **dodecanohydrazide** in drug discovery.

Safety and Handling

Dodecanohydrazide is classified as an irritant.[3][10] It is irritating to the eyes, respiratory system, and skin.[1][3]

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
- Precautionary Measures: Handle in a well-ventilated area. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid formation and inhalation of dust.
- First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3] For skin contact, wash off with soap and water. If inhaled, move to fresh air.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

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